N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide
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Overview
Description
N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an acetyl group attached to a pyrimidine ring substituted with bromine and chlorine atoms. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide typically involves the reaction of 5-bromo-2-chloropyrimidine with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete acetylation of the pyrimidine ring. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under mild to moderate heating conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antiviral, anticancer, and antimicrobial agents.
Biological Studies: It is used as a probe to study the interactions of pyrimidine derivatives with biological targets such as enzymes and receptors.
Chemical Biology: It is used in the development of chemical probes to investigate cellular processes and pathways.
Industrial Chemistry: It is used in the synthesis of specialty chemicals and intermediates for the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the pyrimidine derivative.
Comparison with Similar Compounds
N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide can be compared with other pyrimidine derivatives, such as:
N-(4-bromophenyl)acetamide: Similar in structure but lacks the chlorine substitution on the pyrimidine ring.
N-(4-chlorophenyl)acetamide: Similar in structure but lacks the bromine substitution on the pyrimidine ring.
N-acetyl-2-bromo-5-chloro-4-methylaniline: Similar in structure but has a methyl group instead of the pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-acetyl-N-(5-bromo-2-chloropyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN3O2/c1-4(14)13(5(2)15)7-6(9)3-11-8(10)12-7/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAJOGQYUAOSPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=NC(=NC=C1Br)Cl)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601204831 |
Source
|
Record name | Acetamide, N-acetyl-N-(5-bromo-2-chloro-4-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630906-79-4 |
Source
|
Record name | Acetamide, N-acetyl-N-(5-bromo-2-chloro-4-pyrimidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-acetyl-N-(5-bromo-2-chloro-4-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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